molecular formula C15H14FNO3 B185540 N-(2,5-dimethoxyphenyl)-4-fluorobenzamide CAS No. 198134-75-7

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide

Cat. No.: B185540
CAS No.: 198134-75-7
M. Wt: 275.27 g/mol
InChI Key: VJEIFAFFAAIGLK-UHFFFAOYSA-N
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Description

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide: is a chemical compound that belongs to the class of substituted benzamides This compound is characterized by the presence of a 2,5-dimethoxyphenyl group and a 4-fluorobenzamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(2,5-dimethoxyphenyl)-4-fluorobenzamide typically involves the reaction of 2,5-dimethoxyaniline with 4-fluorobenzoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane or chloroform under reflux conditions to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for higher yields and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions: N-(2,5-dimethoxyphenyl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding quinones.

    Reduction: The amide group can be reduced to form the corresponding amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.

    Substitution: Nucleophiles like amines or thiols can be used in the presence of a catalyst.

Major Products:

    Oxidation: Formation of quinones.

    Reduction: Formation of amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential interactions with biological targets.

    Medicine: Investigated for its potential pharmacological properties.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(2,5-dimethoxyphenyl)-4-fluorobenzamide involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • N-(2,5-dimethoxyphenyl)-4-bromobenzamide
  • N-(2,5-dimethoxyphenyl)-4-chlorobenzamide
  • N-(2,5-dimethoxyphenyl)-4-iodobenzamide

Comparison: N-(2,5-dimethoxyphenyl)-4-fluorobenzamide is unique due to the presence of the fluorine atom, which can influence its reactivity and interactions compared to its bromine, chlorine, and iodine counterparts. The fluorine atom can enhance the compound’s stability and alter its electronic properties, making it distinct in its applications and effects.

Properties

IUPAC Name

N-(2,5-dimethoxyphenyl)-4-fluorobenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14FNO3/c1-19-12-7-8-14(20-2)13(9-12)17-15(18)10-3-5-11(16)6-4-10/h3-9H,1-2H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VJEIFAFFAAIGLK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C(C=C1)OC)NC(=O)C2=CC=C(C=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14FNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40309721
Record name N-(2,5-dimethoxyphenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

275.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

198134-75-7
Record name N-(2,5-dimethoxyphenyl)-4-fluorobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40309721
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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